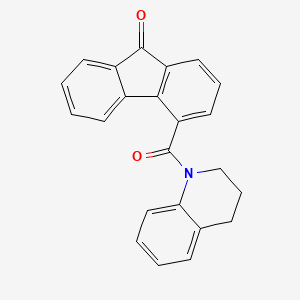

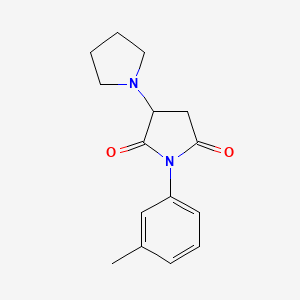

![molecular formula C20H26N4O4 B5559416 8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559416.png)

8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds structurally related to our compound of interest, typically involves complex synthetic pathways. A practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes has been described, highlighting the efficiency of Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor as a key step (Yang et al., 2008). Moreover, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo-2,4-diazaspiro[5.5]undecane derivatives showcases the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid under refluxing conditions without using a catalyst, demonstrating the versatility in synthesizing diazaspiro[5.5]undecane derivatives (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic architecture, which is fundamental to their chemical properties and biological activity. The synthesis and structural characterization of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, through single crystal X-ray diffraction, provides insights into the stereochemistry and molecular conformation of these compounds (Zhu, 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of 8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one and related compounds can be inferred from studies on similar diazaspiro[5.5]undecane derivatives. These compounds exhibit diverse reactivity patterns, including spirocyclization reactions and interactions with various electrophiles, leading to a wide range of functionalized compounds with potential biological activity (Parameswarappa & Pigge, 2011).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in chemical synthesis and pharmaceutical development. Studies on compounds like 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane help elucidate these properties through detailed structural analysis (Zhu, 2011).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are influenced by their unique molecular structures. For example, the presence of oxazolidinone and pyridine moieties in these compounds impacts their acidity, basicity, and reactivity towards nucleophiles and electrophiles. Insights into these chemical properties are derived from synthetic studies and the exploration of reaction mechanisms, as demonstrated in the synthesis of substituted 3,9-diazaspiro[5.5]undecanes (Parameswarappa & Pigge, 2011).

Wissenschaftliche Forschungsanwendungen

Receptor Antagonist Applications

A significant area of research involving this compound focuses on its role as a receptor antagonist. For instance, spiropiperidines, which share structural similarities with the specified compound, have been identified as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds have demonstrated efficacy in models of bronchoconstriction, indicating their potential application in respiratory disorders (Smith et al., 1995).

Antibacterial Activity

The oxazolidinone class, to which this compound belongs, has been explored for its unique antibacterial properties. Research has demonstrated the effectiveness of oxazolidinone analogs against a wide range of bacterial pathogens, including strains resistant to other antibiotics. This highlights the compound's potential as a novel agent in combating bacterial infections (Zurenko et al., 1996).

Synthetic Methods and Divergent Synthesis

Advancements in synthetic methods for the production of diazaspiro[5.5]undecane derivatives have been reported, with applications in creating a diverse array of structurally related compounds. These synthetic approaches provide a foundation for further exploration of the compound's potential applications in various therapeutic areas (Yang et al., 2008).

Dual Receptor Ligand Applications

Investigations into dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR) have identified diazaspiro[5.5]undecane derivatives as potent candidates. These compounds offer a promising approach for the development of analgesics with improved safety profiles, addressing both pain relief and the reduction of adverse effects (García et al., 2019).

Chemokine Receptor Antagonism

The compound's framework has been applied in the development of chemokine receptor antagonists, particularly targeting CCR8. Such antagonists are considered potential therapeutic agents for treating chemokine-mediated diseases, including various respiratory conditions (Norman, 2007).

Eigenschaften

IUPAC Name |

3-[2-oxo-2-[3-oxo-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-8-yl]ethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4/c25-17-2-6-20(15-24(17)12-16-3-7-21-8-4-16)5-1-9-23(14-20)18(26)13-22-10-11-28-19(22)27/h3-4,7-8H,1-2,5-6,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDILCUWHDZTCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(=O)N(C2)CC3=CC=NC=C3)CN(C1)C(=O)CN4CCOC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2-Oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

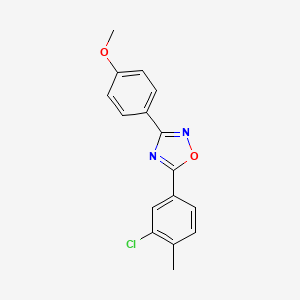

![N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)

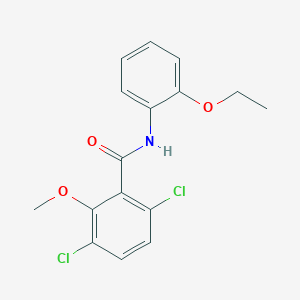

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)

![2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B5559363.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)

![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)

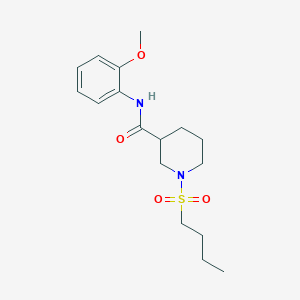

![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)

![(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559406.png)

![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)

![2,5-bis[3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]cyclopentanone](/img/structure/B5559439.png)